4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene
Description
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene (CAS: 309947-10-2) is a substituted aromatic compound with the molecular formula C₁₀H₁₁BrO. Its structure features:
- A bromine substituent at the para (4th) position.
- An allyloxy (prop-2-en-1-yloxy) group at the ortho (1st) position.
- An isopropyl (propan-2-yl) group at the meta (2nd) position.
The compound exhibits a predicted density of 1.305 g/cm³ and a boiling point of 277.8±25.0°C, indicative of moderate volatility .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-2-propan-2-yl-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H15BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3 |
InChI Key |
AYFHFULKIJBBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-(propan-2-yl)phenol with prop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted aromatic ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Substituent Electronic Effects :
- The allyloxy group in the target compound introduces electron-withdrawing conjugation effects, altering EAS reactivity compared to methoxy (electron-donating) or benzyloxy (moderately electron-donating) groups .
- Bromine at position 4 directs further substitution to positions 2 and 6, while fluoro (in C₉H₆BrFO) exerts stronger ortho/para-directing effects .
Steric Effects :
- The isopropyl group in the target compound creates steric hindrance, reducing reactivity at adjacent positions. This contrasts with smaller substituents like methyl or fluoro .
Synthetic Pathways :
- Bromination using N-bromosuccinimide (NBS) is common for introducing bromine in similar compounds (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) .
- Allyloxy groups are typically introduced via nucleophilic substitution under anhydrous conditions .
Physicochemical Properties
Table 2: Physical Properties Comparison
- The target compound’s higher boiling point compared to non-allylated analogues (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene) reflects increased molecular weight and polarity from the allyloxy group.
Biological Activity
4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure:
- IUPAC Name: 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene
- Molecular Formula: C13H17BrO
- Molecular Weight: 285.18 g/mol
- CAS Number: Not available in the provided sources.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H17BrO |
| Molecular Weight | 285.18 g/mol |
| IUPAC Name | 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene primarily revolves around its interactions with various biological targets, including enzymes and receptors.
The compound's mechanism of action involves:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation: The bromine atom and alkoxy group facilitate interactions with cellular receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene | MCF7 (Breast) | TBD |
| 4-Bromo-N-(3,4-dihydroxybenzylidene) | HEPG2 (Liver) | 1.18 |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol | PC3 (Prostate) | 0.67 |
Note: The IC50 values for 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene are yet to be determined (TBD).
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit varied absorption rates and metabolic pathways.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Metabolism | Liver (CYP450 enzymes) |
| Elimination Half-Life | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
